2-Exo-hydroxy-1,4-cineole

Description

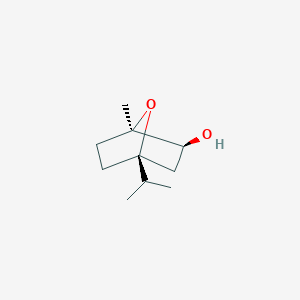

Structure

2D Structure

3D Structure

Properties

CAS No. |

87172-89-2 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

(1R,2S,4S)-1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-2-ol |

InChI |

InChI=1S/C10H18O2/c1-7(2)10-5-4-9(3,12-10)8(11)6-10/h7-8,11H,4-6H2,1-3H3/t8-,9+,10-/m0/s1 |

InChI Key |

IFQZADDJTDGGCP-AEJSXWLSSA-N |

SMILES |

CC(C)C12CCC(O1)(C(C2)O)C |

Isomeric SMILES |

CC(C)[C@@]12CC[C@@](O1)([C@H](C2)O)C |

Canonical SMILES |

CC(C)C12CCC(O1)(C(C2)O)C |

Other CAS No. |

87172-89-2 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Stereochemical and Conformational Analysis of 2 Exo Hydroxy 1,4 Cineole

Exo- and Endo-Isomerism: Structural Delineations and Impact on Reactivity

The bicyclic structure of 2-hydroxy-1,4-cineole, a 7-oxabicyclo[2.2.1]heptane system, allows for the existence of two diastereomers: the exo and endo isomers. This isomerism arises from the orientation of the hydroxyl group at the C-2 position relative to the oxygen bridge. In the exo isomer, the hydroxyl group is directed away from the oxygen bridge, while in the endo isomer, it is oriented towards it.

This seemingly subtle difference in spatial arrangement has a profound impact on the molecule's conformation and, consequently, its physical and chemical properties. The steric hindrance experienced by the hydroxyl group is significantly greater in the endo position due to its proximity to the ethano bridge and the C-1 methyl group. This steric strain influences the stability of the isomers, with the exo isomer generally being the more thermodynamically stable of the two.

The differentiation between the exo and endo isomers can be unequivocally achieved through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts and coupling constants of the protons adjacent to the hydroxyl group are distinct for each isomer. For instance, in proton NMR spectra, the proton attached to the carbon bearing the hydroxyl group (H-2) in 2-exo-hydroxy-1,4-cineole typically exhibits a different coupling pattern and chemical shift compared to the corresponding proton in the endo isomer.

The impact of exo- and endo-isomerism extends to the reactivity of the molecule. The accessibility of the hydroxyl group for chemical reactions is greater in the exo isomer due to reduced steric hindrance. This can lead to different reaction rates and even different reaction products when subjected to the same chemical conditions. For example, in esterification or etherification reactions, the exo-hydroxyl group is generally more reactive than the sterically encumbered endo-hydroxyl group.

Microbial hydroxylation of 1,4-cineole (B1204204) has been shown to produce both 2-exo- and 2-endo-hydroxy-1,4-cineole. nih.gov Interestingly, many microbial systems preferentially form the endo isomer, suggesting that the enzymatic active site can overcome the inherent steric factors to favor the formation of the thermodynamically less stable product. nih.gov For instance, the bacterium Bacillus cereus produces both isomers but with a significant preference for the endo form. asm.org

Table 1: Spectroscopic Data for the Isomers of 2-hydroxy-1,4-cineole

| Isomer | 1H-NMR Chemical Shift of H-2 (ppm) | Key NOESY Correlations |

| This compound | ~3.75 (triplet) | H-2 with protons on the ethano bridge |

| 2-endo-hydroxy-1,4-cineole | ~3.90 (doublet of doublets) | H-2 with the C-1 methyl group |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. The data presented is a generalized representation based on available literature.

Chiral Properties and Enantiomeric Considerations in Research Synthesis

The structure of 2-hydroxy-1,4-cineole contains multiple stereocenters, making it a chiral molecule. Specifically, the carbon atoms C-1, C-2, and C-4 are chiral centers. This chirality means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other.

The synthesis of enantiomerically pure this compound is a significant area of research, particularly due to its role as a key intermediate in the production of the herbicide cinmethylin (B129038). nih.gov The biological activity of cinmethylin is highly dependent on its stereochemistry, with one enantiomer exhibiting significantly greater herbicidal efficacy. Therefore, the ability to selectively synthesize the desired enantiomer of this compound is of considerable industrial importance.

One of the most effective methods for producing enantiomerically pure 2-hydroxy-1,4-cineole is through microbial biotransformation. As mentioned earlier, Bacillus cereus can hydroxylate 1,4-cineole to yield enantiomerically pure (2R)-exo- and (2R)-endo-hydroxy-1,4-cineole. asm.org This stereospecific hydroxylation is catalyzed by a cytochrome P-450 enzyme system within the bacterium. asm.org

Chemical synthesis routes often start from chiral precursors. For instance, the acid-catalyzed rearrangement of an epoxide derived from terpinen-4-ol can yield this compound. nih.gov If an enantiomerically pure form of terpinen-4-ol is used as the starting material, it is possible to obtain an enantiomerically enriched product.

The separation of enantiomers, a process known as resolution, can also be employed. This often involves the use of chiral resolving agents or chiral chromatography.

Configurational Assignments and Stereochemical Nomenclature

The absolute configuration of each chiral center in this compound is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. vanderbilt.edulibretexts.org This systematic nomenclature provides an unambiguous description of the three-dimensional arrangement of the atoms in the molecule. The IUPAC name for one of the enantiomers of this compound is (1R,2S,4S)-1-methyl-4-(propan-2-yl)-7-oxabicyclo[2.2.1]heptan-2-ol. ebi.ac.uk

Let's break down the assignment for each stereocenter:

C-1 (Bridgehead Carbon): The four groups attached to C-1 are the C-2 carbon, the C-6 carbon, the C-7 oxygen (part of the bridge), and the methyl group. Based on atomic number, the oxygen atom has the highest priority, followed by the substituted carbons, and finally the methyl group. Following the CIP rules leads to an R configuration at this center.

C-2 (Hydroxyl-bearing Carbon): The groups attached to C-2 are the hydroxyl group (-OH), the C-1 carbon, the C-3 carbon, and a hydrogen atom. The oxygen of the hydroxyl group has the highest priority. The priorities of the attached carbons are then determined by the atoms further down the chain. This analysis results in an S configuration for the exo isomer.

C-4 (Isopropyl-bearing Bridgehead Carbon): The groups attached to C-4 are the C-3 carbon, the C-5 carbon, the C-7 oxygen, and the isopropyl group. The oxygen atom again takes the highest priority. Comparing the carbon pathways and the isopropyl group according to the CIP rules results in an S configuration.

The determination of the absolute configuration of a newly synthesized or isolated sample of this compound often requires advanced analytical techniques. X-ray crystallography provides the most definitive structural information, including the absolute stereochemistry. nih.gov Spectroscopic methods such as NMR, particularly when using chiral shift reagents or by preparing diastereomeric derivatives, can also be used to determine the enantiomeric purity and, in some cases, the absolute configuration by comparison with known standards.

Advanced Synthetic Methodologies for 2 Exo Hydroxy 1,4 Cineole and Its Analogs

Chemical Synthesis Pathways and Reaction Mechanisms

The conventional chemical synthesis of 2-exo-hydroxy-1,4-cineole is a two-step process commencing from a readily available precursor, terpinen-4-ol. This method involves an initial epoxidation followed by an acid-catalyzed intramolecular cyclization.

The first step in the chemical synthesis is the epoxidation of the double bond in terpinen-4-ol to form an epoxy alcohol intermediate, specifically 1,2-epoxy-p-menthan-4-ol. The stereochemistry of this epoxidation is crucial as it dictates the final stereochemistry of the hydroxyl group in the cineole product.

Several oxidizing agents can be employed for this transformation. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used. Alternatively, the use of tert-butyl hydroperoxide in the presence of a vanadium catalyst, like vanadium(IV) bis(2,4-pentanedionate) oxide, has been reported to be effective. youtube.com A high degree of cis-stereoselectivity has been noted in the Payne epoxidation of the homoallylic alcohol, terpinen-4-ol. researchgate.net

To achieve higher stereoselectivity and minimize the formation of undesired diastereomers, more advanced methods like the Sharpless epoxidation can be considered. While not explicitly detailed for this specific substrate in the provided context, the principles of Sharpless epoxidation, which utilizes a chiral catalyst to direct the stereochemical outcome of the epoxidation of allylic alcohols, are well-established and could be applied to favor the desired epoxide isomer.

Table 1: Reagents for the Epoxidation of Terpinen-4-ol

| Oxidizing Agent | Catalyst/Conditions | Key Features |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent | Common and effective peroxy acid for epoxidation. |

| tert-Butyl hydroperoxide (t-BuOOH) | Vanadium(IV) bis(2,4-pentanedionate) oxide | Catalytic system for epoxidation. youtube.com |

| Oxone® | Camphor | Can be used for regio-selective epoxidation of monoterpenes. researchgate.net |

This table is generated based on data from the text.

Following epoxidation, the intermediate epoxy alcohol undergoes an acid-catalyzed intramolecular cyclization to yield this compound. researchgate.net This reaction is typically promoted by strong acids such as p-toluenesulfonic acid (PTSA) or sulfuric acid in an inert solvent. youtube.com

The mechanism proceeds as follows:

Protonation of the epoxide: The acid catalyst protonates the oxygen atom of the epoxide ring, making it a better leaving group.

Intramolecular nucleophilic attack: The hydroxyl group at the C4 position of the p-menthane (B155814) ring acts as an intramolecular nucleophile. It attacks one of the carbon atoms of the protonated epoxide. The attack occurs at the more substituted carbon of the epoxide, which can better stabilize a partial positive charge.

Ring closure and deprotonation: This nucleophilic attack results in the formation of the bicyclic ether linkage characteristic of the cineole framework and the simultaneous opening of the epoxide ring. A final deprotonation step regenerates the acid catalyst and yields the final product, this compound.

The stereochemical outcome of this cyclization is noteworthy, with a high yield of the exo-hydroxy configuration being reported. youtube.com

Careful control of reaction conditions is paramount to maximize the yield of the desired this compound and minimize the formation of byproducts. Acidic conditions, while necessary for the cyclization step, can also promote undesirable side reactions.

One significant byproduct is carvenone, which can be formed through rearrangement reactions under acidic conditions. To mitigate this, a key strategy is to separate the epoxidation and cyclization steps and to use non-acidic epoxidation methods. This ensures that the acid is only introduced when the cyclization is desired, thereby reducing the potential for acid-catalyzed rearrangements of the starting material or intermediates.

Acid-Catalyzed Rearrangement and Cyclization Mechanisms

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis offers an alternative and often more selective route to this compound. This approach leverages the ability of microorganisms and their enzymes to perform specific hydroxylation reactions on the 1,4-cineole (B1204204) skeleton.

Numerous microorganisms have been screened for their ability to hydroxylate 1,4-cineole. nih.gov Hydroxylation at the C2 position is a frequently observed transformation. nih.govsmolecule.com However, the stereoselectivity of this hydroxylation can vary significantly between different microbial strains, with many producing the 2-endo-hydroxy-1,4-cineole as the predominant isomer. researchgate.netnih.gov

Several fungal and bacterial strains have been identified that can produce this compound, among other hydroxylated products. For instance, Streptomyces griseus has been shown to yield 2-exo- and 2-endo-hydroxy-1,4-cineoles, although the major product of this biotransformation is 8-hydroxy-1,4-cineole. researchgate.netnih.gov Fungi such as Aspergillus niger and Mucor ramannianus are also capable of producing 2-exo-hydroxy-1,8-cineole (B1238311). mdpi.comnih.gov Bacillus cereus has also been a subject of study for its ability to hydroxylate 1,4-cineole. asm.org

Table 2: Microbial Strains for the Biotransformation of Cineoles

| Microbial Strain | Substrate | Major Product(s) | Reference |

| Streptomyces griseus | 1,4-Cineole | 8-hydroxy-1,4-cineole, 2-exo- and 2-endo-hydroxy-1,4-cineoles | nih.gov, researchgate.net |

| Bacillus cereus UI-1477 | 1,4-Cineole | 2-endo- and 2-exo-hydroxy-1,4-cineoles (7:1 ratio) | asm.org |

| Aspergillus niger | 1,8-Cineole | 2-exo-hydroxy-1,8-cineole, 3-exo-hydroxy-1,8-cineole | mdpi.com, nih.gov |

| Mucor ramannianus | 1,8-Cineole | 2-exo-hydroxy-1,8-cineole, 3-exo-hydroxy-1,8-cineole | mdpi.com, nih.gov |

This table is generated based on data from the text.

The enzymatic machinery responsible for the microbial hydroxylation of 1,4-cineole primarily involves cytochrome P450 monooxygenases (CYPs). sci-hub.se These heme-containing enzymes are capable of inserting an oxygen atom into unactivated C-H bonds with high regio- and stereoselectivity. sci-hub.se

In humans, CYP3A4 has been identified as the principal enzyme in liver microsomes responsible for the oxidation of 1,4-cineole to this compound. tandfonline.comebi.ac.ukaltmeyers.orguniprot.org This was confirmed through inhibition studies with ketoconazole (B1673606) (a potent CYP3A inhibitor), the use of anti-CYP3A4 antibodies, and experiments with recombinant human P450 enzymes, where CYP3A4 showed the highest activity for this specific hydroxylation. tandfonline.comebi.ac.uk Kinetic studies have also shown that the related monoterpene, 1,8-cineole, is a better substrate for CYP3A4 than 1,4-cineole. tandfonline.com

In bacteria, the cytochrome P450cin (CYP176A1) system from Bacillus cereus has been shown to catalyze the stereospecific hydroxylation of 1,4-cineole. asm.org Interestingly, this enzyme system produces a mixture of 2-endo- and 2-exo-hydroxy-1,4-cineoles in a constant 7:1 ratio, suggesting that a single enzyme is responsible for both reactions. asm.org This contrasts with other P450s like P450cam (CYP101A1) from Pseudomonas putida, which is known for its highly specific hydroxylation of camphor. rsc.org The study of these bacterial P450s is crucial for developing biocatalytic processes for the production of specific cineole derivatives. researchgate.net

Substrate Specificity and Regioselectivity of Biocatalysts

The biocatalytic hydroxylation of 1,4-cineole presents a powerful strategy for the synthesis of this compound and its analogs. Various microorganisms and isolated enzymes have been investigated for their ability to perform this transformation, often with notable substrate specificity and regioselectivity.

Screening studies have shown that hydroxylation at the C-2 position is a frequent microbial transformation of 1,4-cineole. nih.gov However, the stereochemical outcome can vary significantly between different microorganisms. While many organisms predominantly produce the 2-endo-alcohol isomer, certain biocatalysts favor the formation of the 2-exo isomer. nih.gov

For instance, the bacterium Streptomyces griseus has demonstrated the ability to hydroxylate 1,4-cineole at multiple positions, yielding 8-hydroxy-1,4-cineole as the primary product, alongside both 2-exo- and 2-endo-hydroxy-1,4-cineoles. nih.gov This highlights the catalytic versatility of this strain. In contrast, filamentous fungi like Aspergillus niger and Mucor ramannianus have shown high stereoselectivity, favoring the exo position for hydroxylation of the related compound, 1,8-cineole. nih.govscielo.br Specifically, Aspergillus niger hydroxylates 1,8-cineole to produce both 2-exo- and 3-exo-hydroxy-1,8-cineole, with a preference for the C-2 position. nih.govscielo.br

The regioselectivity of these biotransformations is largely dictated by the active site geometry of the responsible enzymes, often cytochrome P450 monooxygenases. researchgate.netnih.gov These enzymes can be highly specific in their interaction with the substrate, leading to the preferential formation of one regioisomer over others. For example, the CYP101B1 enzyme has been shown to hydroxylate 1,8-cineole with greater than 90% selectivity for the C-3 position. acs.org The structural similarity between 1,4-cineole and 1,8-cineole suggests that similar regioselective hydroxylations are achievable for 1,4-cineole with the appropriate biocatalyst. researchgate.netnih.govacs.org

Table 1: Regioselectivity of Various Biocatalysts in the Hydroxylation of Cineole Derivatives

| Biocatalyst | Substrate | Major Products | Minor Products | Reference |

|---|---|---|---|---|

| Streptomyces griseus | 1,4-Cineole | 8-hydroxy-1,4-cineole | 2-exo- and 2-endo-hydroxy-1,4-cineole | nih.gov |

| Aspergillus niger | 1,8-Cineole | 2-exo-hydroxy-1,8-cineole, 3-exo-hydroxy-1,8-cineole | 3-oxo-1,8-cineole, 2-oxo-1,8-cineole, 3-endo-hydroxy-1,8-cineole | nih.govscielo.br |

| Mucor ramannianus | 1,8-Cineole | 2-exo-hydroxy-1,8-cineole, 3-exo-hydroxy-1,8-cineole | - | nih.gov |

| Bacillus cereus | 1,8-Cineole | 2-(R)-exo-hydroxy-1,8-cineole | - | nih.gov |

| Rhodococcus sp. (strain C1) | 1,8-Cineole | 2-endo-hydroxy-1,8-cineole, 2-oxo-1,8-cineole | - | scielo.br |

| Gymnopilus spectabilis 7423 | 1,8-Cineole | 3-α-hydroxy-1,8-cineole | 2-α-hydroxy-1,8-cineole | researchgate.net |

Optimization of Biotransformation Parameters for Enhanced Yield

Maximizing the yield of this compound through biotransformation necessitates the careful optimization of several key reaction parameters. These include substrate concentration, pH, temperature, inoculum size, and incubation time.

Substrate Concentration: The concentration of the starting material, 1,4-cineole, is a critical factor. While a higher initial concentration might seem to lead to a greater absolute amount of product, monoterpenes can be cytotoxic to microorganisms at high concentrations, which can inhibit enzyme activity and reduce conversion rates. For the related biotransformation of 1,8-cineole, Mucor ramannianus achieved over 99% conversion at a substrate concentration of 1 g/L within 24 hours. nih.govscielo.br However, when the concentration was increased to 5 g/L, the conversion dropped to 21.7% even after 5 days of incubation. scielo.brmdpi.comresearchgate.net This demonstrates a clear substrate inhibition effect.

pH and Temperature: The pH of the reaction medium and the incubation temperature significantly influence the activity and stability of the biocatalyst. For instance, the bioconversion of 1,8-cineole by Gymnopilus spectabilis was optimal at pH 6, achieving 90% conversion, whereas at pH 7, the conversion was drastically reduced to 6%. Most fungal biotransformations of cineoles are carried out at temperatures between 25°C and 30°C with agitation to ensure adequate aeration and mass transfer. nih.govscielo.br

Table 2: Optimization of Biotransformation Parameters for Hydroxylation of Cineoles

| Biocatalyst | Substrate | Parameter Optimized | Optimal Condition | Result | Reference |

|---|---|---|---|---|---|

| Mucor ramannianus | 1,8-Cineole | Substrate Concentration | 1 g/L | >99% conversion in 24h | nih.govscielo.br |

| Mucor ramannianus | 1,8-Cineole | Substrate Concentration | 5 g/L | 21.7% conversion in 5 days | scielo.brmdpi.comresearchgate.net |

| Gymnopilus spectabilis | 1,8-Cineole | pH | 6.0 | 90% bioconversion | |

| Aspergillus niger | 1,8-Cineole | Incubation Time | 7 days | Total conversion at 1.43 g/L | scielo.br |

Enantioselective Enzymatic Resolution for Optically Pure Derivatives

The production of enantiomerically pure derivatives of this compound is of significant interest for applications where specific stereoisomers exhibit desired biological activities. Enantioselective enzymatic resolution is a powerful technique to separate racemic mixtures of chiral compounds. This method relies on the ability of enzymes, particularly lipases and esterases, to selectively catalyze the transformation of one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. unipd.it

A common strategy involves the enzymatic hydrolysis of a racemic ester derivative of the target alcohol. For example, in the resolution of the related 1,8-cineole system, the racemic exo-acetate was subjected to hydrolysis by pig liver esterase (PLE). researchgate.netresearchgate.net This resulted in the formation of the (-)-alcohol and the unreacted (+)-acetate, both with high enantiomeric purity (>99% e.e.). researchgate.netresearchgate.net Similarly, the fungus Glomerella cingulata has been used for the microbial resolution of (±)-2-endo-acetoxy-1,8-cineole, yielding both the (+)-acetate and the (-)-alcohol in enantiomerically pure forms. researchgate.net

The reverse reaction, enantioselective esterification or acetylation of a racemic alcohol, is also a widely used approach. Lipases such as Novozym 435 and lipase (B570770) AK have shown good enantioselectivity in the acetylation of racemic alcohols, and they often exhibit opposite enantiopreferences, which can be exploited for efficient resolution processes. mdpi.com

The success of an enzymatic resolution depends on the enantioselectivity of the enzyme, which is often expressed as the enantiomeric ratio (E). A high E-value is crucial for obtaining products with high enantiomeric excess (e.e.). The choice of enzyme, solvent, and acyl donor (in the case of esterification) can significantly influence the enantioselectivity of the resolution. The development of processes for optically active 1,4-cineole derivatives with high enantiomeric purity is an active area of research, with the goal of achieving enantiomeric excess greater than 99.5%. google.com

Table 3: Examples of Enantioselective Enzymatic Resolution of Cineole Derivatives

| Enzyme/Microorganism | Substrate | Reaction Type | Products | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Pig Liver Esterase (PLE) | (±)-exo-acetoxy-1,8-cineole | Hydrolysis | (-)-2-exo-hydroxy-1,8-cineole and (+)-2-exo-acetoxy-1,8-cineole | >99% | researchgate.netresearchgate.net |

| Glomerella cingulata | (±)-2-endo-acetoxy-1,8-cineole | Hydrolysis | (-)-2-endo-hydroxy-1,8-cineole and (+)-2-endo-acetoxy-1,8-cineole | 100% | researchgate.net |

| Novozym 435 | Racemic (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol | Acetylation | (S)-acetate | Good (E=16.3) | mdpi.com |

| Lipase AK | Racemic (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol | Acetylation | (R)-acetate | Good enantioselectivity | mdpi.com |

Biosynthetic Pathways and Metabolic Transformations in Diverse Organisms

Natural Occurrence and Biosynthetic Origin in Plant Systems

While 2-Exo-hydroxy-1,4-cineole itself is primarily discussed as a metabolite, its precursor, 1,4-cineole (B1204204), is a natural constituent of various aromatic plants, including being a flavor component in lime. tandfonline.comglpbio.com The biosynthesis of 1,4-cineole originates from the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). smolecule.com These precursors are synthesized through either the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. mdpi.com

The condensation of IPP and DMAPP forms geranyl diphosphate (GPP), the direct precursor for monoterpene synthesis. smolecule.com Specialized enzymes known as monoterpene synthases then catalyze the complex cyclization of GPP to form the 1,4-cineole structure. smolecule.com This process involves the formation of carbocation intermediates and intricate rearrangements. smolecule.com For instance, in Salvia officinalis (sage), distinct monoterpene synthases are responsible for producing 1,8-cineole, sabinene, and bornyl diphosphate from GPP. researchgate.net Although the specific synthase for 1,4-cineole is less commonly detailed, the general pathway follows this established model of monoterpene biosynthesis.

Once 1,4-cineole is formed, it can undergo various modifications, including hydroxylation. In some plants, such as western redcedar (Thuja plicata), cytochrome P450 monooxygenases play a crucial role in the stereospecific hydroxylation of monoterpenes. nih.govnih.gov For example, CYP750B1 catalyzes the hydroxylation of (+)-sabinene to produce an intermediate for thujone biosynthesis. nih.govnih.gov While the direct enzymatic hydroxylation of 1,4-cineole to this compound in plants is not extensively documented, the presence of such enzymatic machinery for other monoterpenes suggests a potential pathway.

It is also important to note that the herbicide cinmethylin (B129038) is a benzyl-ether derivative of 1,4-cineole. acs.org In plants, it is suggested that cinmethylin acts as a pro-herbicide, requiring metabolic cleavage to release a 1,4-cineole-like intermediate that inhibits asparagine synthetase. nih.gov This indicates that plant metabolic systems can process cineole-based compounds.

Mammalian Metabolic Fate of 1,4-Cineole and its Hydroxylated Metabolites

In mammals, ingested 1,4-cineole undergoes significant metabolism, primarily through oxidation reactions mediated by cytochrome P450 (CYP) enzymes in the liver. ebi.ac.ukebi.ac.uk Studies in both rats and humans have identified this compound as a principal oxidation product. ebi.ac.ukebi.ac.uk

Kinetic analyses have shown that the efficiency of 1,4-cineole 2-hydroxylation can be higher in human liver microsomes compared to those of rats treated with CYP3A inducers. ebi.ac.uk This suggests that CYP3A enzymes play a significant role in the metabolism of this monoterpene in both species. ebi.ac.ukebi.ac.uk

In addition to 2-hydroxylation, other metabolic transformations of 1,4-cineole have been observed in rabbits. Oral administration of 1,4-cineole resulted in the isolation of several metabolites from urine, including 9-hydroxy-1,4-cineole, 3,8-dihydroxy-1,4-cineole, 8,9-dihydroxy-1,4-cineole, 1,4-cineole-8-en-9-ol, and 1,4-cineole-9-carboxylic acid. tandfonline.comnih.gov This indicates that hydroxylation can occur at various positions on the 1,4-cineole skeleton, followed by further oxidation to carboxylic acids.

Mammalian Metabolites of 1,4-Cineole

| Metabolite | Species | Key Enzyme(s) | Reference |

|---|---|---|---|

| This compound | Human, Rat | CYP3A4 (human), CYP3A1/2 (rat) | smolecule.comebi.ac.ukebi.ac.uk |

| 9-Hydroxy-1,4-cineole | Rabbit | Not specified | tandfonline.comnih.gov |

| 3,8-Dihydroxy-1,4-cineole | Rabbit | Not specified | tandfonline.comnih.gov |

| 8,9-Dihydroxy-1,4-cineole | Rabbit | Not specified | tandfonline.comnih.gov |

| 1,4-Cineole-8-en-9-ol | Rabbit | Not specified | tandfonline.comnih.gov |

| 1,4-Cineole-9-carboxylic acid | Rabbit | Not specified | tandfonline.comnih.gov |

Microbial Metabolism of Monoterpenes Yielding this compound

A wide range of microorganisms, including bacteria and fungi, are capable of transforming monoterpenes like 1,4-cineole through hydroxylation reactions. nih.govresearchgate.net Screening of various microorganisms has revealed that hydroxylation at the C-2 position is a common transformation of 1,4-cineole. ebi.ac.uknih.govresearchgate.net

Bacillus cereus has been shown to hydroxylate 1,4-cineole to produce both 2-exo- and 2-endo-hydroxy-1,4-cineole. acs.org This bacterium exhibits high stereospecificity, yielding (2R)-exo-hydroxy-1,4-cineole and (2R)-endo-hydroxy-1,4-cineole, with the endo isomer being the major product. acs.orgasm.org The enzyme system responsible for this transformation in B. cereus is a soluble, hexane-inducible cytochrome P-450 monooxygenase, designated as cytochrome P-450cin. asm.org

Streptomyces griseus also metabolizes 1,4-cineole, but with different regioselectivity. nih.govacs.org The major hydroxylation product is 8-hydroxy-1,4-cineole, with smaller amounts of 2-exo- and 2-endo-hydroxy-1,4-cineole also being formed. nih.govacs.org Unlike B. cereus, S. griseus shows poor facial specificity, resulting in enantiomeric mixtures of the 2-hydroxy alcohols. acs.org

Fungal species such as Aspergillus niger and Mucor ramannianus have been studied for their ability to hydroxylate the related monoterpene, 1,8-cineole. scielo.brnih.gov These fungi demonstrate high stereoselectivity, preferentially forming exo-hydroxylated products, specifically 2-exo-hydroxy-1,8-cineole (B1238311) and 3-exo-hydroxy-1,8-cineole. scielo.brnih.gov This suggests that similar enzymatic systems in fungi could potentially produce this compound from 1,4-cineole.

Microbial Transformation of 1,4-Cineole

| Microorganism | Major Product(s) | Minor Product(s) | Key Enzyme System | Reference |

|---|---|---|---|---|

| Bacillus cereus | (2R)-endo-hydroxy-1,4-cineole | (2R)-exo-hydroxy-1,4-cineole | Cytochrome P-450cin | acs.orgasm.org |

| Streptomyces griseus | 8-hydroxy-1,4-cineole | 2-exo- and 2-endo-hydroxy-1,4-cineole (enantiomeric mixtures) | Not specified | nih.govacs.org |

Comparative Analysis of Hydroxylation Specificity Across Biological Systems

The hydroxylation of the 1,4-cineole scaffold demonstrates notable differences in regioselectivity and stereoselectivity across different biological systems. This specificity is largely determined by the active site architecture of the responsible enzymes, primarily cytochrome P450 monooxygenases.

In mammalian systems , particularly in humans and rats, there is a clear preference for hydroxylation at the C-2 position, leading to the formation of this compound. ebi.ac.ukebi.ac.uk The CYP3A subfamily of enzymes is primarily responsible for this highly specific transformation. ebi.ac.ukebi.ac.uk

Microbial systems present a more diverse picture. While C-2 hydroxylation is a common reaction, the stereochemical outcome and the preferred position of hydroxylation can vary significantly between different microorganisms. nih.govresearchgate.net For example, Bacillus cereus shows high stereospecificity, producing the (2R)-endo-hydroxy isomer as the major product. acs.orgasm.org In contrast, Streptomyces griseus favors hydroxylation at the C-8 position and exhibits poor stereospecificity at the C-2 position. acs.org Fungi like Aspergillus niger and Mucor ramannianus, when acting on the related 1,8-cineole, show a strong preference for producing exo-hydroxylated products. scielo.brnih.gov

In plant systems , while the capacity for stereospecific monoterpene hydroxylation is well-established, the specific enzymes that hydroxylate 1,4-cineole are not as well characterized. nih.govnih.gov However, the high degree of regio- and stereospecificity observed in plant P450 enzymes involved in other monoterpene pathways suggests that if such an enzyme for 1,4-cineole exists, it would likely exhibit high specificity. oup.com For instance, limonene-6-hydroxylase from spearmint hydroxylates (-)-(4S)-limonene at the C-6 position to yield a single product, while its action on (+)-(4R)-limonene results in multiple products, highlighting how substrate stereochemistry can influence the outcome within a single enzyme active site. acs.org

This comparative analysis underscores the remarkable versatility of cytochrome P450 enzymes and other monooxygenases in functionalizing the relatively inert C-H bonds of the cineole skeleton. The specific regio- and stereochemical outcome is a finely tuned interplay between the substrate's structure and the topology of the enzyme's active site.

Chemical Derivatization and Elaboration of 2 Exo Hydroxy 1,4 Cineole

The structural framework of 2-exo-hydroxy-1,4-cineole, featuring a reactive hydroxyl group on a bicyclic ether scaffold, presents a valuable starting point for the synthesis of novel and functionalized molecules. Chemical modifications of this parent compound are primarily aimed at altering its physicochemical properties to enhance bioactivity for specific applications.

Mechanistic Investigations of Biological Activities Non Clinical Focus

Antimicrobial Action Mechanisms: In Vitro Studies and Cellular Targets

Studies have indicated that 2-exo-hydroxy-1,4-cineole possesses significant antimicrobial properties, demonstrating effectiveness against a range of bacteria and fungi. However, while its antimicrobial capacity is recognized, detailed mechanistic studies focusing specifically on this hydroxylated derivative are limited. The broader class of cineoles, particularly its parent compounds 1,4-cineole (B1204204) and 1,8-cineole, are known to exert their antimicrobial effects through various mechanisms, which likely inform the activity of this compound.

The primary mode of action for monoterpenes often involves the disruption of microbial cell membrane integrity. The lipophilic nature of the cineole backbone allows it to partition into the lipid bilayer of bacterial and fungal cell membranes. This integration can lead to a loss of membrane potential, increased permeability, and leakage of essential intracellular components such as ions and ATP, ultimately resulting in cell death. The introduction of a hydroxyl group in this compound increases its polarity, which may influence its interaction with the microbial membrane surface and its ability to penetrate the cell. ontosight.ai

Furthermore, some research on related cineoles suggests that their antimicrobial action may not be limited to membrane disruption. Potential intracellular targets could include the inhibition of essential enzymes or interference with genetic material. mdpi.com For instance, molecular docking studies on 1,8-cineole have suggested it may target enzymes like E. coli topoisomerase II DNA gyrase B, which is crucial for DNA replication. nih.gov While these findings pertain to the parent compound, they provide a plausible framework for the potential cellular targets of this compound. Further in vitro studies are required to elucidate the precise molecular interactions and cellular targets specific to this compound.

| Microorganism Type | Potential Cellular Target | Postulated Mechanism of Action | Supporting Evidence Basis |

|---|---|---|---|

| Bacteria & Fungi | Cell Membrane | Increased permeability and leakage of intracellular components. | General mechanism for monoterpenes; hydroxyl group may alter interaction. ontosight.ai |

| Bacteria | DNA Gyrase (Topoisomerase II) | Inhibition of DNA replication and repair. | Inferred from molecular docking studies on the related 1,8-cineole. nih.gov |

| Various Microbes | Cellular Enzymes | Inhibition of metabolic pathways essential for survival. | General activity of essential oil components. mdpi.com |

Anti-inflammatory Modulatory Effects: Molecular Pathways and Cytokine Regulation

Research has shown that this compound can modulate inflammatory responses, suggesting its potential as an anti-inflammatory agent. The primary evidence points towards its ability to inhibit the production of pro-inflammatory cytokines. Although the specific molecular pathways for this compound are not yet fully detailed, the mechanisms of its parent compound, 1,8-cineole, offer significant insights.

The anti-inflammatory effects of 1,8-cineole are largely attributed to its ability to suppress the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB). mdpi.com NF-κB is a pivotal regulator of the inflammatory response, controlling the gene expression of numerous pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). By inhibiting the NF-κB signaling pathway, 1,8-cineole and its derivatives can effectively downregulate the production of these cytokines, thereby mitigating the inflammatory cascade. mdpi.com It is highly probable that this compound shares this mechanism. The presence of the hydroxyl group could potentially enhance its bioavailability or interaction with protein targets within these pathways. nih.gov

Computational modeling and molecular docking studies on 1,8-cineole derivatives predict interactions with targets like NF-κB, which mediate anti-inflammatory effects. nih.gov The reduction of cytokine production by cineole compounds supports an anti-inflammatory effect and the inhibition of cytokine-induced mucus hypersecretion in airways. scispace.com Further research is needed to specifically map the molecular interactions and confirm the precise role of this compound in cytokine regulation and its impact on inflammatory pathways.

Herbicidal Properties: Phytotoxic Effects and Growth Inhibition Mechanisms in Plants

This compound is recognized as a key precursor in the synthesis of potent herbicides. rjpbcs.com Its derivatives, most notably cinmethylin (B129038), have demonstrated significant post-emergent herbicidal activity against various weed species. rjpbcs.com

The structure of this compound itself contributes to its herbicidal potential. The hydroxyl group is believed to enhance its water solubility compared to the parent 1,4-cineole, which may facilitate its absorption and translocation within plant tissues, although empirical data on its direct bioactivity remain scarce. This enhanced hydrophilicity could improve its interaction with enzymatic targets. researchgate.net

| Phytotoxic Effect | Proposed Mechanism | Key Plant Target | Reference |

|---|---|---|---|

| Inhibition of root and shoot growth | Disruption of nitrogen metabolism and amino acid biosynthesis | Asparagine Synthetase (AS) | smolecule.comresearchgate.net |

| Growth inhibition | Disruption of lipid synthesis | Fatty Acid Thioesterases | smolecule.com |

| Suppression of germination and growth | Inhibition of cellular respiration and chlorophyll (B73375) synthesis | Mitochondria, Chloroplasts | mdpi.com |

Potential in Environmentally Benign Pesticide Development: Basis of Action

The natural origin and potent phytotoxic activity of this compound make it a promising candidate for the development of environmentally benign pesticides, particularly herbicides. The basis for this potential lies in its ability to act as a lead compound for new agrochemicals that may have novel modes of action, which is crucial for managing the growing problem of herbicide-resistant weeds. scispace.com

The development of the commercial herbicide cinmethylin from a 1,4-cineole structure is a prime example of this potential realized. mdpi.com By modifying a natural plant allelochemical, it was possible to create an effective herbicide. The action of these compounds, through the inhibition of fundamental plant enzymes like asparagine synthetase or fatty acid thioesterases, represents a targeted approach to weed control. smolecule.comsmolecule.com

Phytotoxic compounds derived from natural products are considered a valuable source for new pesticides because they are often biodegradable and can have a more favorable toxicological profile compared to some synthetic pesticides. conicet.gov.ar The exploration of this compound and its derivatives continues in the search for new, effective, and sustainable agricultural solutions.

Role as Chiral Building Blocks in Stereoselective Synthesis of Bioactive Compounds

This compound serves as a valuable chiral building block in the stereoselective synthesis of more complex bioactive compounds. researchgate.net Its defined stereochemistry makes it a key intermediate for producing optically active molecules, which is particularly important in the agrochemical and pharmaceutical industries where the biological activity of a compound can be highly dependent on its specific enantiomeric form.

A significant application is in the synthesis of the herbicide cinmethylin. mdpi.com Cinmethylin is a racemic mixture, but its herbicidal activity has been found to be largely independent of the stereochemistry of the two enantiomers. nih.gov Nevertheless, the synthesis of specific enantiomers often begins with an optically active precursor like this compound. Processes have been developed for the enzymatic resolution of racemic this compound to isolate the desired enantiomer with high purity. mdpi.com This allows for the synthesis of enantiomerically pure 7-oxabicyclo[2.2.1]heptane derivatives, the core structure of cinmethylin. mdpi.com

The ability to use microorganisms like Aspergillus niger to stereoselectively hydroxylate 1,4-cineole to produce (±)-2-exo-hydroxy-1,4-cineole further highlights its importance in biocatalysis and green chemistry approaches to synthesizing valuable chiral compounds. rjpbcs.comresearchgate.net

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Separation and Quantification (GC, HPLC)

Chromatographic methods are fundamental tools for the separation and quantification of 2-exo-hydroxy-1,4-cineole. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard techniques employed for its detection and quantification.

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is a primary technique for analyzing this compound, particularly in studies of microbial transformation and metabolism. tandfonline.comresearchgate.netnih.gov In studies examining the microbial hydroxylation of 1,4-cineole (B1204204), GC analysis is used to screen for and identify transformation products. researchgate.netnih.gov For instance, in the analysis of 1,4-cineole metabolism by rat and human liver microsomes, GC-MS was used to identify this compound as the principal oxidation product. tandfonline.comebi.ac.uk The volatile nature of the compound makes it well-suited for GC analysis. tandfonline.com Researchers must calibrate instruments with authentic standards and report detection limits to ensure the reproducibility of results.

High-Performance Liquid Chromatography (HPLC): HPLC is another key technique used for the analysis and purification of this compound. researchgate.net It is particularly useful for separating the compound from less volatile components of a mixture. In microbial hydroxylation studies, HPLC has been used to determine the concentration of this compound, with specific retention volumes noted for the compound on particular columns, such as a PRP-1 column. researchgate.net Like GC, HPLC methods require validation with pure standards to ensure accurate quantification.

| Technique | Detector | Application | Key Findings | Reference |

|---|---|---|---|---|

| Gas Chromatography (GC) | Mass Spectrometry (MS), Flame Ionization Detector (FID) | Separation and quantification in metabolic and microbial studies. | Identified as the main oxidation product of 1,4-cineole in liver microsomes. Used to monitor reaction progress. | tandfonline.com, , researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | UV, MS | Purification and quantification. | Used to determine concentrations in biotransformation experiments. Retention volumes established on specific columns. | , google.com, researchgate.net |

Spectroscopic Methods for Structure Elucidation (NMR, MS)

The definitive structural confirmation of this compound is achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS): MS, particularly when coupled with GC (GC-MS), provides crucial information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of this compound shows a molecular ion (M+) peak at m/z 170. tandfonline.com Key fragments are observed at m/z 153 (M+ - OH), 127, 122, 109, and a base peak at m/z 71. tandfonline.comresearchgate.net This fragmentation pattern is characteristic and aids in its identification in complex biological samples. tandfonline.com Tandem MS, especially when combined with stable isotope labeling, is valuable for distinguishing between endogenous and exogenous metabolites in metabolic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for unambiguously determining the connectivity and stereochemistry of the molecule. researchgate.netlookchem.com Proton NMR (¹H NMR) spectra for this compound show characteristic signals, such as a triplet at approximately 3.75 ppm corresponding to the CHOH proton. researchgate.net In studies involving deuterated analogues, both ¹H and ²H NMR are used to characterize the products and determine the position of isotopic labels. lookchem.com

| Technique | Parameter | Observed Data | Reference |

|---|---|---|---|

| Mass Spectrometry (EI-MS) | Molecular Ion (M+) | m/z 170 | tandfonline.com |

| Mass Spectrometry (EI-MS) | Major Fragments (m/z) | 153, 127, 122, 109, 71 (base peak) | tandfonline.com, researchgate.net |

| ¹H NMR | CHOH Proton Signal | ~3.75 ppm (t, J = 9 Hz) | researchgate.net |

| ¹³C NMR | - | Used for full structural assignment. | researchgate.net |

Chiral Analytical Techniques for Enantiomeric Excess Determination

Since the hydroxylation of the achiral 1,4-cineole molecule can lead to chiral products, determining the enantiomeric purity or enantiomeric excess (ee) is critical. uq.edu.au This is typically accomplished using chiral chromatography. google.com Chiral GC or HPLC, utilizing columns with a chiral stationary phase, can separate the different enantiomers of this compound or its derivatives. google.comconicet.gov.ar For instance, enantioselective GC analysis has been performed on related cineole metabolites using a Cyclodextrin-B column. uq.edu.au The ability to resolve enantiomers is crucial, as different enantiomers can exhibit different biological activities, which is a significant factor in fields like herbicide development where one enantiomer of a derivative may be more active than the other. google.com

Application of Isotopic Labeling for Mechanistic Studies

Isotopic labeling is a powerful technique for probing the mechanisms of chemical and biochemical reactions. In the context of this compound, labeling studies have been instrumental in understanding its formation.

For example, experiments using ¹⁸O₂ (molecular oxygen with the heavy isotope of oxygen) have been conducted to trace the origin of the hydroxyl group's oxygen atom during microbial hydroxylation. asm.org By growing cultures of Bacillus cereus in an atmosphere containing ¹⁸O₂ and analyzing the resulting this compound by GC-MS, researchers demonstrated that the oxygen atom was incorporated directly from molecular oxygen. This finding confirmed that the transformation is catalyzed by a monooxygenase enzyme system. asm.org

Furthermore, deuterium (B1214612) (²H) labeling has been used to study the stereospecificity of hydroxylation. lookchem.com The use of substrates like 2-deutero-(1R,4S)-cineole and other deuterated enantiomers, followed by analysis of the products with GC-MS and NMR, revealed that the presence of deuterium at the hydroxylation site can significantly shift the ratio of 2-exo to 2-endo alcohol products formed. lookchem.com Such studies are crucial for understanding the intricate mechanisms of enzymatic reactions. researchgate.net

X-ray Crystallography for Absolute Stereochemistry Determination

While spectroscopic and chiral analytical methods provide strong evidence for structure and relative stereochemistry, X-ray crystallography offers the most definitive method for determining the absolute three-dimensional structure of a crystalline compound. nih.gov For this compound, obtaining a suitable crystal and performing X-ray diffraction analysis would unambiguously confirm the exo orientation of the hydroxyl group and the absolute configuration of the chiral centers. Although a specific crystal structure for this compound itself is not widely cited in the initial search results, the technique has been applied to closely related hydroxylated cineole derivatives. nih.govresearchgate.net For example, the absolute configuration of a hydroxylated 1,8-cineole derivative was confirmed via X-ray crystallography, highlighting the power of this technique to resolve structural ambiguities that can arise from inconsistent nomenclature or complex NMR data. nih.govresearchgate.net In one study, an X-ray structure was obtained for a product isolated from the oxidation of 1,4-cineole, which allowed for the determination of its absolute configuration as (1S). uq.edu.au

Ecological and Environmental Context of Cineole Metabolites

Distribution and Role of Monoterpenes in Plant-Environment Interactions

Monoterpenes are a diverse class of secondary metabolites found widely throughout the plant kingdom, from fungi and algae to higher plants like conifers and flowering plants. researchgate.netacademicjournals.orgresearchgate.net They are primary constituents of essential oils and are responsible for the characteristic fragrances of many plants, such as those in the Eucalyptus, Citrus, and Pinus species. academicjournals.orgunn.edu.ngtaylorandfrancis.com These volatile organic compounds are synthesized in specialized plant tissues, such as glandular trichomes, and play multifaceted roles in the plant's interaction with its ecosystem. unn.edu.ngmdpi.com

The ecological functions of monoterpenes, including cineoles, are critical for plant survival and reproduction. mdpi.comiomcworld.com These roles include:

Defense against Herbivores and Pathogens: Many monoterpenes are toxic or repellent to insects and other herbivores. unn.edu.ngnih.gov For example, α-pinene and 1,8-cineole, which accumulate in the resin ducts of conifers, are toxic to numerous insects like bark beetles. unn.edu.ngiomcworld.com The release of these compounds can act as a direct chemical defense. utas.edu.aucambridge.org They can also have antimicrobial properties, protecting the plant from pathogenic fungi and bacteria. mdpi.comiomcworld.com The addition of oxygenated functional groups, such as the hydroxyl group in 2-exo-hydroxy-1,4-cineole, can enhance these antimicrobial effects by improving solubility and interaction with microbial cells. researchgate.net

Pollinator Attraction: The distinct scents produced by monoterpenes in flowers serve to attract pollinators, such as bees and moths, which is essential for the plant's reproductive success. academicjournals.orgunn.edu.ng

Allelopathy: Monoterpenes released from a plant can inhibit the growth of neighboring plants, a phenomenon known as allelopathy. This reduces competition for resources like water, sunlight, and nutrients. academicjournals.orgnih.gov

Environmental Stress Response: The production of these secondary metabolites can be induced or increased in response to both biotic stresses (like herbivore attacks) and abiotic stresses (like temperature or UV light), helping the plant to cope with adverse conditions. mdpi.comiomcworld.com

The distribution and concentration of specific monoterpenes can vary significantly between plant species, within different organs of the same plant, and even based on seasonal changes or environmental triggers. academicjournals.org

Table 1: Examples of Monoterpenes and Their Ecological Functions

| Monoterpene | Plant Source Example | Ecological Role | Reference |

| 1,8-Cineole | Eucalyptus species | Defense against herbivores, Allelopathy, Pollinator attraction | unn.edu.ngnih.govutas.edu.au |

| α-Pinene | Pinus species (Pines) | Defense against insects (e.g., bark beetles), Allelopathy | unn.edu.ngnih.gov |

| Limonene | Citrus species (Lemon) | Insect repellent, Fragrance | unn.edu.ngtaylorandfrancis.com |

| Menthol | Mentha species (Peppermint) | Defense against herbivores, Fragrance | taylorandfrancis.com |

| Pyrethroids | Chrysanthemum species | Insecticidal (Neurotoxin) | unn.edu.ngiomcworld.com |

Allelopathic Potential of Cineole Derivatives in Agro-Ecosystems

Allelopathy is a key ecological interaction where one organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. nih.govtandfonline.com In agro-ecosystems, this can significantly impact crop yield, weed management, and plant succession. researchgate.netresearchgate.net Cineole and its derivatives are prominent among the allelochemicals studied for their potential use in agriculture. researchgate.net

The herbicidal properties of cineoles have been demonstrated in numerous studies. For instance, 1,8-cineole released from Eucalyptus species can accumulate in the soil and interfere with the growth and germination of various plants, including weed species like Amaranthus retroflexus. nih.govmdpi.com Research has focused on harnessing this natural herbicidal activity for sustainable agriculture. researchgate.net

Studies have shown that derivatives of 1,8-cineole and 1,4-cineole (B1204204), including hydroxylated forms like this compound, exhibit dose-dependent pre-emergence and post-emergence herbicidal activity against weeds such as annual ryegrass (Lolium rigidum) and radish (Raphanus sativus). murdoch.edu.auacs.orgscispace.com The introduction of a hydroxyl group can alter the compound's phytotoxicity. scispace.com The compound this compound itself is a key intermediate in the synthesis of the herbicide cinmethylin (B129038), highlighting its significance in this context. researchgate.net These natural compounds and their derivatives are being investigated as potential bioherbicides, which could offer more environmentally acceptable alternatives to synthetic herbicides. mdpi.comacs.org

Table 2: Research Findings on Herbicidal Activity of Cineole Derivatives

| Cineole Compound/Derivative | Target Weed Species | Observed Effect | Reference |

| 1,8-Cineole | Amaranthus retroflexus | Inhibition of growth | nih.gov |

| 1,8-Cineole & Derivatives | Lolium rigidum (Annual ryegrass) | Pre- and post-emergence herbicidal activity | murdoch.edu.auacs.orgscispace.com |

| 1,4-Cineole & Derivatives | Raphanus sativus (Radish) | Pre- and post-emergence herbicidal activity | murdoch.edu.auacs.orgscispace.com |

| Cinnamon Essential Oil (high in cineole) | Sinapis arvensis (Wild mustard) | Reduced seed germination | mdpi.com |

| 1,4-Cineole | Plant asparagine synthetase | Enzyme inhibition, disrupting amino acid biosynthesis | smolecule.com |

Biotransformation in Environmental Remediation Contexts

Biotransformation is the process by which living organisms, particularly microorganisms, chemically modify compounds. This process is central to the environmental fate of natural compounds like monoterpenes and has potential applications in remediation. When cineoles are released into the environment, either naturally from plants or through industrial use, soil and water microorganisms play a crucial role in their degradation. researchgate.netbu.edu

Numerous microorganisms, including bacteria and fungi, are capable of using cineoles as a sole source of carbon and energy. researchgate.net This metabolic process often begins with a hydroxylation step, where an enzyme, typically a cytochrome P450 monooxygenase, introduces a hydroxyl (-OH) group onto the cineole structure. researchgate.netresearchgate.net This initial oxidation makes the molecule more water-soluble and susceptible to further degradation.

The biotransformation of 1,4-cineole and 1,8-cineole has been observed in various microbial species:

Screening experiments have shown that microbial hydroxylation of 1,4-cineole commonly occurs at the 2-position, yielding both 2-exo- and 2-endo-hydroxy-1,4-cineole. researchgate.net

Fungi such as Aspergillus niger and Mucor ramannianus have been shown to transform 1,8-cineole into hydroxylated derivatives, including 2-exo-hydroxy-1,8-cineole (B1238311). researchgate.net

Bacteria isolated from activated sludge, such as Novosphingobium subterranea and Sphingomonas species, can metabolize 1,8-cineole to produce compounds including 2α- and 2β-hydroxy-1,8-cineole. murdoch.edu.auresearchgate.net

This microbial degradation is a key component of the natural carbon cycle and represents a form of intrinsic bioremediation, preventing the excessive accumulation of these compounds in the environment. Understanding these pathways is also vital for developing biotechnological applications, such as using these microorganisms or their enzymes to synthesize valuable oxygenated cineole derivatives or to treat waste streams containing these terpenes. researchgate.netmdpi.com

Table 3: Microbial Biotransformation of Cineoles

| Microorganism | Substrate | Key Transformation Product(s) | Reference |

| Streptomyces griseus | 1,4-Cineole | This compound, 8-hydroxy-1,4-cineole | researchgate.net |

| Aspergillus niger | 1,8-Cineole | 2-exo-hydroxy-1,8-cineole, 3-exo-hydroxy-1,8-cineole | researchgate.net |

| Mucor ramannianus | 1,8-Cineole | 2-exo-hydroxy-1,8-cineole | |

| Novosphingobium subterranea | 1,8-Cineole | 2α-hydroxy-1,8-cineole, 2β-hydroxy-1,8-cineole | researchgate.net |

| Sphingobium yanoikuyae B2 | 1,8-Cineole | Hydroxylated 1,8-cineole derivatives | researchgate.net |

| Bacillus cereus | 1,8-Cineole | 2-exo-hydroxy-1,8-cineole | smolecule.com |

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations (e.g., DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. It is particularly useful for elucidating reaction mechanisms and predicting the geometries of transition states. In the context of 2-exo-hydroxy-1,4-cineole, DFT calculations can be employed to understand the stereoselectivity of its synthesis. For instance, the formation of the exo-isomer over the endo-isomer during hydroxylation reactions can be rationalized by calculating the energies of the different possible transition states. The lower the energy of a particular transition state, the more favorable the corresponding reaction pathway.

Recent advancements in computational schemes, such as the bond-corrected Pisa composite scheme (BPCS), have enabled the accurate determination of molecular structures and rotational constants of bicyclic monoterpenes at a computational cost comparable to DFT. aip.org These methods are crucial for understanding the fundamental properties that govern the reactivity of compounds like 1,4-cineole (B1204204), the parent molecule of this compound. aip.org

Molecular Dynamics and Docking Simulations for Enzyme-Substrate Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques that predict how a small molecule, such as this compound, binds to a macromolecular target, typically a protein or enzyme. nih.gov These simulations provide detailed insights into the binding affinity, orientation, and key interactions between the substrate and the enzyme's active site.

For example, molecular docking studies can predict the interactions of 1,8-cineole derivatives with biological targets, which can be extrapolated to understand the potential interactions of this compound. The hydroxylation of 1,4-cineole is often catalyzed by cytochrome P450 (CYP) enzymes. ebi.ac.uk Docking simulations can model the entry and binding of 1,4-cineole into the active site of a specific CYP enzyme, such as CYP3A4, which is known to be involved in its hydroxylation. ebi.ac.uk These models can reveal crucial amino acid residues that stabilize the substrate through hydrogen bonds or hydrophobic interactions, thereby influencing the regioselectivity and stereoselectivity of the hydroxylation to form this compound. uq.edu.au

MD simulations further enhance this understanding by providing a dynamic picture of the enzyme-substrate complex over time. These simulations can reveal conformational changes in both the enzyme and the substrate during the binding process and catalysis, offering a more realistic representation of the biological system. nih.govresearchgate.net

Prediction of Stereoselectivity in Enzymatic Transformations

The stereoselectivity of enzymatic reactions, which dictates the formation of one stereoisomer over another, is a critical aspect of biocatalysis. arxiv.org Computational methods are increasingly used to predict and rationalize the stereochemical outcomes of enzymatic transformations involving compounds like this compound.

The hydroxylation of 1,4-cineole by enzymes like cytochrome P450 monooxygenases can lead to different hydroxylated derivatives. ebi.ac.uk The preference for the exo product is a result of the specific orientation of the substrate within the enzyme's active site. Computational models can help to explain why certain enzymes, or even specific microbial strains, exhibit high stereoselectivity. researchgate.net For instance, the fungus Mucor ramannianus shows high stereoselectivity in producing 2-exo-hydroxy-1,8-cineole (B1238311). researchgate.net While this is a different isomer, the principles of computational modeling to understand this selectivity can be applied to the 1,4-cineole derivative.

By analyzing the enzyme's active site architecture and its interactions with the substrate, researchers can predict which stereoisomer will be preferentially formed. nih.gov This predictive power is invaluable for the rational design of biocatalysts, where enzymes can be engineered to enhance the production of a desired stereoisomer like this compound. nih.gov Machine learning techniques are also emerging as a powerful tool for quantitatively predicting the stereoselectivity of chemical and enzymatic reactions, offering a data-driven approach to complement traditional computational methods. arxiv.org

Emerging Research Avenues and Future Perspectives in 2 Exo Hydroxy 1,4 Cineole Chemistry

Engineering of Novel Biocatalytic Systems for Sustainable Production

The pursuit of sustainable and environmentally benign chemical synthesis has propelled research into biocatalytic methods for producing valuable compounds like 2-exo-hydroxy-1,4-cineole. Biotransformation, utilizing whole microbial cells or isolated enzymes, presents a promising alternative to traditional chemical synthesis, which can involve harsh reaction conditions and the use of hazardous reagents. researchgate.net

Microorganisms have demonstrated the ability to hydroxylate the parent compound, 1,4-cineole (B1204204), at various positions. Screening studies have revealed that hydroxylation at the 2-position is a common microbial transformation, with a preference for the 2-endo-alcohol isomer in many organisms. researchgate.net However, certain strains, like Streptomyces griseus, are capable of producing a mixture of hydroxylated derivatives, including this compound, alongside 8-hydroxy-1,4-cineole and 2-endo-hydroxy-1,4-cineole. researchgate.netsmolecule.com This highlights the potential of microbial systems for generating a diversity of cineole derivatives. smolecule.com

A significant focus in this area is the use of cytochrome P450 (CYP) monooxygenases. These enzymes are known for their ability to catalyze the oxidation of inert C-H bonds with high regio- and stereoselectivity. d-nb.infonih.gov The hydroxylation of 1,4-cineole to this compound has been identified as a principal oxidation product catalyzed by rat and human P450 enzymes, specifically CYP3A4. ebi.ac.uk This understanding of the specific enzymes involved opens the door for engineering novel biocatalytic systems. By leveraging techniques in synthetic biology and protein engineering, it is possible to create customized enzymes or microbial hosts with enhanced activity and selectivity for producing this compound. nih.govnih.gov

Future research will likely concentrate on several key areas:

Enzyme Discovery and Engineering: Identifying and characterizing new P450s or other hydroxylating enzymes from diverse microbial sources with improved catalytic efficiency and selectivity for the desired 2-exo product. nih.gov This includes creating enzyme variants with altered active sites to fine-tune their substrate specificity and product outcome. nih.govfrontiersin.org

Metabolic Engineering of Host Organisms: Genetically modifying microbial hosts, such as E. coli or yeast, to express the desired enzymatic pathways for the efficient conversion of simple feedstocks into this compound. nih.gov

Process Optimization: Developing optimized fermentation and bioprocessing conditions to maximize product yields and facilitate easier downstream purification.

| Microorganism | Substrate | Major Products |

|---|---|---|

| Streptomyces griseus | 1,4-Cineole | 8-hydroxy-1,4-cineole, this compound, 2-endo-hydroxy-1,4-cineole researchgate.netsmolecule.com |

| Aspergillus niger | 1,8-Cineole | 2-exo-hydroxy-1,8-cineole (B1238311), 3-exo-hydroxy-1,8-cineole nih.gov |

| Mucor ramannianus | 1,8-Cineole | 2-exo-hydroxy-1,8-cineole, 3-exo-hydroxy-1,8-cineole |

| Bacillus cereus | 1,8-Cineole | 2-(R)-exo-hydroxy-1,8-cineole nih.gov |

| Rhodococcus sp. | 1,8-Cineole | 2-endo-hydroxy-1,8-cineole, 2-oxo-1,8-cineole nih.gov |

Deeper Elucidation of Structure-Activity Relationships for Targeted Chemical Design

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for its potential applications in various fields, including pharmaceuticals and agriculture. ontosight.ai The introduction of a hydroxyl group at the 2-exo position on the 1,4-cineole scaffold significantly alters its physicochemical properties, such as polarity, which in turn can influence its interactions with biological targets. ontosight.ai

Research has indicated that this compound and its derivatives exhibit a range of biological activities. For instance, it has shown post-emergent herbicidal activity against certain weeds. scispace.com Specifically, both this compound and its acetylated form, 2-exo-acetoxy-1,4-cineole, have been observed to suppress the root and shoot growth of annual ryegrass. scispace.com This suggests that the core cineole structure with substitution at the 2-exo position is important for this herbicidal effect.

Furthermore, studies on the structurally similar 1,8-cineole and its hydroxylated derivatives provide valuable insights. The position and stereochemistry of the hydroxyl group can significantly impact biological activity. For example, in the context of 1,8-cineole derivatives, exo-hydroxylation at the C2 position has been suggested to enhance bioavailability compared to other isomers due to reduced steric hindrance.

Future research in this area should focus on:

Systematic Derivatization and Biological Screening: Synthesizing a library of this compound derivatives with modifications at various positions to systematically evaluate how these changes affect specific biological activities, such as antimicrobial, anti-inflammatory, or herbicidal properties. ontosight.ai

Computational Modeling and Docking Studies: Employing computational methods to predict how this compound and its analogs interact with specific protein targets. This can help in understanding the molecular basis of their activity and guide the design of more potent and selective compounds.

Comparative Studies: Directly comparing the biological activities of this compound with its endo isomer and other positional isomers to precisely determine the importance of the 2-exo-hydroxyl group for specific functions.

| Compound | Investigated Activity | Source |

|---|---|---|

| This compound | Herbicidal | scispace.com |

| 2-Exo-acetoxy-1,4-cineole | Herbicidal | scispace.com |

| This compound | Antimicrobial, Anti-inflammatory | |

| 2-Exo-acetoxy-1,4-cineole | Antimicrobial, Anti-inflammatory, Antioxidant | ontosight.ai |

Integration of Synthetic and Biocatalytic Approaches for Complex Molecule Synthesis

The synthesis of complex molecules often requires multi-step processes that can be both challenging and inefficient using purely chemical or biological methods. An integrated approach, combining the strengths of both synthetic chemistry and biocatalysis, offers a powerful strategy for accessing novel and complex molecules derived from this compound. smolecule.com

Biocatalysis can provide highly selective and efficient routes to key intermediates like this compound from readily available starting materials. researchgate.net For example, the microbial hydroxylation of 1,4-cineole can produce the desired hydroxylated intermediate with high stereoselectivity, a transformation that can be difficult to achieve with conventional chemical methods. researchgate.net This biocatalytically produced intermediate can then serve as a versatile building block for further chemical modifications.

The hydroxyl group of this compound is a key functional handle that can be readily derivatized using a wide range of synthetic organic reactions. For instance, esterification, etherification, or oxidation of the hydroxyl group can lead to a diverse array of new compounds with potentially enhanced or novel biological activities. The synthesis of the herbicide cinmethylin (B129038), which is the o-methyl-benzyl ether of racemic this compound, exemplifies this integrated approach where the core hydroxylated cineole is a key intermediate. researchgate.net

Future directions for this integrated approach include:

Novel Biocatalytic Reactions: Exploring the use of other types of enzymes, such as hydrolases (lipases, esterases) for the selective acylation or deacylation of cineole derivatives, or oxidoreductases for further selective oxidations. unipd.it

Synthesis of High-Value Products: Applying this integrated strategy to the synthesis of complex natural products or pharmaceutical ingredients where the cineole scaffold serves as a chiral starting material or a key structural motif.

This synergistic combination of biocatalysis and synthetic chemistry will be instrumental in expanding the chemical diversity of this compound derivatives and unlocking their full potential for various applications.

Q & A

Q. Q1. What are the established synthetic pathways for 2-exo-hydroxy-1,4-cineole, and what methodological precautions are critical to avoid undesired byproducts?

Synthesis of this compound often involves acid-catalyzed rearrangement of 1,2-epoxyterpinen-4-ol. However, strict control of reaction conditions (e.g., avoiding acidic environments that promote side reactions like exo-2-hydroxy-1,4-cineole or carvenone formation) is essential . Methodologically, non-acidic epoxidation methods (e.g., Sharpless epoxidation) may be prioritized to minimize rearrangements. Researchers should validate reaction progress using GC-MS or HPLC to confirm product purity .

Q. Q2. What analytical techniques are most reliable for characterizing this compound in biological matrices?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard for detecting and quantifying this compound. For metabolic studies, tandem MS coupled with stable isotope labeling can distinguish endogenous vs. exogenous metabolites. Researchers must calibrate instruments using authentic standards and report detection limits to ensure reproducibility .

Q. Q3. How can researchers design a literature review strategy to identify gaps in this compound research?

Use systematic approaches:

- Databases : Prioritize PubMed, SciFinder, and Reaxys (avoiding unreliable sources like BenchChem) .

- Search Terms : Combine chemical identifiers (CAS 96645-97-5) with keywords like "hydroxylation," "metabolism," and "stereoselectivity."

- Exclusion Criteria : Filter out non-academic sources or studies lacking experimental validation .

- Gap Analysis : Focus on "Future Work" sections in recent papers to identify unresolved questions .

Advanced Research Questions

Q. Q4. How can contradictory findings regarding the metabolic pathways of this compound be resolved?

Discrepancies in metabolic studies (e.g., cytochrome P450 2B6 vs. other isoforms) may arise from species-specific enzyme expression or experimental conditions. To resolve contradictions:

Q. Q5. What strategies optimize stereochemical control during this compound synthesis?

The stereoselectivity of hydroxylation is influenced by reaction conditions and catalysts. For example, using chiral auxiliaries or enantioselective enzymes (e.g., engineered P450s) can enhance exo-selectivity. Researchers should:

Q. Q6. How can in vitro toxicity assays for this compound be designed to align with ethical guidelines?

Follow frameworks like the FINER criteria (Feasible, Novel, Ethical, Relevant):

- Cell Lines : Use immortalized human hepatocytes instead of primary cells to reduce ethical concerns.

- Dosage Ranges : Base concentrations on physiologically relevant exposure levels (avoiding extreme doses without justification).

- Reporting : Adhere to ARRIVE guidelines for transparency in experimental design .

Methodological Challenges & Solutions

Q. Q7. How should researchers address low yields in this compound biosynthesis?

Low yields may stem from enzyme inefficiency or substrate inhibition. Solutions include:

Q. Q8. What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies?

- Nonlinear Regression : Fit data to Hill or Log-Logistic models.

- ANOVA with Post Hoc Tests : Compare means across dose groups (e.g., Tukey’s HSD).

- Uncertainty Quantification : Report confidence intervals and effect sizes to avoid overinterpretation .

Data Presentation & Reproducibility

Q. Q9. How can researchers ensure raw data from this compound studies are FAIR (Findable, Accessible, Interoperable, Reusable)?

- Deposit Data : Use repositories like Zenodo or ChEMBL with unique DOIs.

- Metadata Standards : Include experimental conditions (e.g., pH, temperature), instrument settings, and statistical codes.

- Appendix Use : Place large datasets (e.g., NMR spectra) in supplementary materials to maintain readability .

Q10. What are common pitfalls in formulating research questions about this compound, and how can they be avoided?

- Overly Broad Questions : Reframe using the PICO framework (Population, Intervention, Comparison, Outcome). Example: "How does pH (Intervention) affect the stereoselectivity (Outcome) of this compound synthesis (Population) compared to neutral conditions (Comparison)?"

- Ignoring Contradictions : Preemptively address conflicting results in hypotheses (e.g., "We propose that species-specific P450 expression explains metabolic rate variations") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.